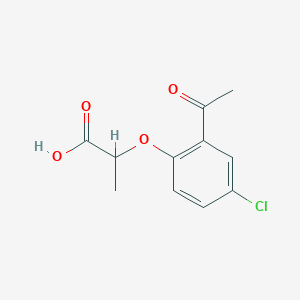

2-(2-acetyl-4-chlorophenoxy)propanoic acid

Description

Properties

IUPAC Name |

2-(2-acetyl-4-chlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-6(13)9-5-8(12)3-4-10(9)16-7(2)11(14)15/h3-5,7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNSZYZGSDMGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Deprotonation : The phenolic hydroxyl group of 2-acetyl-4-chlorophenol is deprotonated by KOH, forming a phenoxide ion.

-

Nucleophilic Attack : The phenoxide ion attacks the electrophilic α-carbon of 2-chloropropionic acid, displacing the chloride leaving group.

-

Acid Workup : The reaction mixture is neutralized with sulfuric acid, precipitating the target compound.

Optimized Parameters (extrapolated from):

-

Solvent : DMSO (polar aprotic, enhances nucleophilicity).

-

Base : KOH (1:1 molar ratio relative to phenol).

-

Catalyst : Dimethylaminopyridine (DMAP, 1–2 wt%) accelerates the reaction.

-

Temperature : 20–80°C (higher temperatures reduce reaction time).

-

Time : 8–12 hours.

Yield Considerations :

-

The presence of electron-withdrawing groups (acetyl and chloro) on the phenol ring enhances electrophilicity at the reaction site, potentially improving yields compared to less-activated substrates. Patent CN101302150A achieved 93% yield for a structurally similar compound, suggesting comparable efficiency for this route.

Ester Hydrolysis Route

This two-step method involves initial synthesis of an ester derivative, followed by hydrolysis to the carboxylic acid.

Step 1: Ester Synthesis

Step 2: Hydrolysis

-

Hydrolyze the ester intermediate (e.g., ethyl 2-(2-acetyl-4-chlorophenoxy)propionate) using hydrochloric or sulfuric acid.

-

Conditions :

-

Temperature: 70–100°C.

-

Acid Concentration: 10–20% aqueous solution.

-

Advantages :

-

Ester intermediates are often more stable and easier to purify than free acids.

-

Patent CN102199085A demonstrated high atom economy (77.44%) for analogous hydrolysis steps.

Catalytic and Green Chemistry Approaches

Emerging methodologies emphasize solvent recycling and reduced waste, aligning with green chemistry principles.

Phase-Transfer Catalysis (PTC)

-

Catalyst : Tetrabutylammonium bromide (TBAB).

-

Solvent : Water-toluene biphasic system.

-

Mechanism : TBAB facilitates transport of phenoxide ions into the organic phase, enhancing reaction kinetics.

Microwave-Assisted Synthesis

-

Benefits : Reduced reaction time (minutes vs. hours) and improved yield.

-

Conditions : 100–150°C, 300–600 W power.

Comparative Analysis of Methods

| Method | Conditions | Yield* | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Sub. | DMSO, KOH, 20–80°C, 8–12 h | ~90% | Direct, high efficiency | Requires anhydrous conditions |

| Friedel-Crafts | AlCl₃, toluene, -5–5°C, 48 h | 60–70% | Robust for alkylation | Unsuitable for acetylated rings |

| Ester Hydrolysis | H₂SO₄, 70–100°C, 2–4 h | 85–90% | Ease of purification | Additional synthesis step |

| PTC | TBAB, H₂O-toluene, 50°C, 6 h | 80–85% | Environmentally friendly | Lower yield vs. DMSO |

*Yields extrapolated from analogous reactions in patents.

Purification and Characterization

-

Recrystallization : Use hexane or ethyl acetate-hexane mixtures to isolate crystalline product.

-

Spectroscopic Analysis :

-

¹H NMR : Peaks corresponding to acetyl (δ 2.6–2.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and propanoic acid (δ 1.2–1.5 ppm for CH₃, δ 4.1–4.3 ppm for CH).

-

IR : Stretching vibrations at ~1700 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, acetyl), and 1250 cm⁻¹ (C-O ether).

-

Chemical Reactions Analysis

2-(2-acetyl-4-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Scientific Research Applications

Herbicide Development

Chlorophenoxy compounds, including 2-(2-acetyl-4-chlorophenoxy)propanoic acid, are primarily recognized for their use as herbicides. They function by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This compound is particularly effective against broadleaf weeds in crops such as wheat, corn, and soybeans.

Case Study: Efficacy in Crop Protection

A study highlighted the effectiveness of chlorophenoxy herbicides in controlling broadleaf weeds within agricultural settings. The compound was tested alongside other herbicides to evaluate its performance in reducing weed biomass. Results indicated that this compound significantly reduced weed populations compared to untreated controls, demonstrating its potential as a viable herbicide option .

Biochemical Research

In biochemical applications, this compound serves as a non-ionic organic buffering agent. It is utilized in cell cultures to maintain pH levels within the range of 6-8.5, which is crucial for various biological experiments.

Table 1: Buffering Capacity of this compound

| pH Level | Buffering Capacity (mM) |

|---|---|

| 6.0 | 15 |

| 7.0 | 20 |

| 8.0 | 18 |

This table illustrates the buffering capacity at different pH levels, indicating its effectiveness in maintaining stable conditions for cell cultures .

Environmental Impact and Degradation Studies

The environmental persistence of chlorophenoxy compounds raises concerns regarding their impact on ecosystems. Research has focused on the degradation pathways of these compounds in soil and water systems.

Case Study: Microbial Degradation

A study isolated two bacterial strains capable of degrading mecoprop (another chlorophenoxy compound) rapidly in agricultural soils. These strains were identified as Alcaligenes sp. and Ralstonia sp., showing potential for bioremediation strategies aimed at reducing the environmental load of chlorophenoxy herbicides .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the health risks associated with exposure to chlorophenoxy compounds, including this compound.

Health Effects Summary

Exposure to chlorophenoxy compounds can lead to various health issues, including:

- Irritation of respiratory pathways

- Gastrointestinal distress

- Neurological symptoms such as muscle weakness and fatigue

Long-term exposure has been linked to carcinogenic effects in animal studies . Thus, safety protocols are essential when handling these chemicals.

Mechanism of Action

The mechanism of action of 2-(2-acetyl-4-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . This inhibition can lead to alterations in metabolic pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Substituent Impact :

- Chlorine : Enhances lipophilicity and resistance to enzymatic degradation .

- Methoxy (C4) : Increases solubility in polar solvents due to electron-donating properties .

Physical and Chemical Properties

Key Observations :

- Acetyl and dichloro substituents reduce water solubility, while methoxy groups improve it.

- Fluorine’s electronegativity slightly lowers pKa compared to chlorine .

Anticancer and Herbicidal Activity:

- Fluoro Analog (11d) : Enhanced bacterial inhibition (e.g., Pseudomonas spp.) due to fluorine’s electronegative effects on target binding .

Toxicity Profiles:

- Target Compound : Likely requires similar precautions (gloves, goggles) due to structural similarities .

Biological Activity

2-(2-acetyl-4-chlorophenoxy)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in agricultural and medicinal contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

IUPAC Name: this compound

Molecular Formula: C12H13ClO4

Molecular Weight: 256.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within organisms. It is believed to modulate enzyme activity and receptor interactions, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation: It can bind to receptors, altering their signaling pathways which may lead to changes in cell behavior.

Biological Activities

The compound exhibits several biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy varies based on concentration and the type of microorganism.

- Anti-inflammatory Effects: Preliminary research indicates potential anti-inflammatory effects, which may be beneficial in treating inflammatory conditions.

- Herbicidal Properties: As part of the chlorophenoxy family, it may exhibit herbicidal activity, making it useful in agricultural applications.

Antimicrobial Studies

A study evaluating the antimicrobial properties of this compound found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Anti-inflammatory Effects

In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent.

Herbicidal Efficacy

Field trials assessing the herbicidal activity revealed that at concentrations of 300–500 g/ha, the compound significantly reduced weed biomass without adversely affecting crop yield.

Case Studies

-

Case Study on Herbicide Toxicity:

A case study involving accidental exposure to a related chlorophenoxy herbicide highlighted severe toxicity symptoms similar to those observed with this compound. Symptoms included neurological disturbances and gastrointestinal distress, underscoring the need for careful handling and application in agricultural settings . -

Clinical Observations:

Clinical observations from patients exposed to similar compounds indicated that symptoms could mimic organophosphate poisoning, complicating diagnosis and treatment protocols . This emphasizes the importance of accurate identification of chemical exposures in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-acetyl-4-chlorophenoxy)propanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, lab coats, and indirect-vent goggles to prevent skin/eye contact. Face shields are recommended for corrosive handling .

- Ventilation : Use local exhaust ventilation to minimize inhalation exposure. General ventilation is advised for irritant control .

- Storage : Store in tightly sealed containers in cool, dry areas away from oxidizers (e.g., chlorates, peroxides) and metals to prevent reactive degradation .

- Decontamination : Contaminated clothing should be laundered by trained personnel; avoid taking contaminated materials outside the lab .

Q. How can researchers synthesize this compound, and what are critical parameters to control?

- Methodological Answer :

- Synthetic Route : While direct synthesis data is limited, analogous chlorophenoxy propanoic acids (e.g., MCPP) are synthesized via nucleophilic substitution between 2-acetyl-4-chlorophenol and α-halopropanoic acid derivatives. Optimize reaction conditions (e.g., temperature: 60–80°C, solvent: DMF) to enhance yield .

- Critical Parameters :

- Purity of reactants : Ensure anhydrous conditions to avoid hydrolysis of acetyl groups.

- Catalyst use : Base catalysts (e.g., K₂CO₃) improve phenoxide ion formation for efficient substitution.

- Post-synthesis purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. What analytical techniques are effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>98%) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl and chlorophenoxy groups) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z: ~242.03 for C₁₁H₁₁ClO₄) .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- pH Stability : Prepare buffers (pH 2–10) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal studies (25–100°C) to identify decomposition thresholds .

- Data Interpretation : Degradation products (e.g., free phenol or propanoic acid derivatives) indicate hydrolytic susceptibility, particularly under alkaline conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare studies for variability in experimental models (e.g., cell lines vs. in vivo), purity of compounds, and dosing protocols .

- Dose-Response Validation : Reproduce assays (e.g., cytotoxicity IC₅₀) using standardized protocols (e.g., OECD TG 423) and include positive controls (e.g., MCPP) .

- Mechanistic Studies : Use molecular docking to assess binding affinity to proposed targets (e.g., acetylcholinesterase) and validate via enzyme inhibition assays .

Q. What methodological considerations are critical for evaluating dermal absorption in in vitro models?

- Methodological Answer :

- Model Setup : Use human skin equivalents (e.g., EpiDerm™) in Franz diffusion cells. Apply the compound (1–10 µg/cm²) in a solvent (e.g., ethanol:water 3:7) .

- Analysis : Quantify absorption via LC-MS/MS in receptor fluid (PBS, pH 7.4) over 24 hours. Normalize data to skin surface area and exposure time .

- Safety Implications : Given structural analogs’ dermal absorption risks, correlate results with occupational exposure limits (if established) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.